Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-, is an organosilicon compound characterized by the presence of an iodophenyl group, an ethynyl group, and three trimethylsilane moieties. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- typically involves the reaction between trimethylsilyl iodide and arylacetylene. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups and the purification of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be involved in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper iodide, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions can include substituted phenylacetylene derivatives, silylated compounds, and other organosilicon compounds. The specific products depend on the reagents and conditions used in the reactions .
Scientific Research Applications
Chemistry
In chemistry, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of fluoro-aromatic compounds and porphyrin arrays.
Biology and Medicine
In biological and medical research, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological pathways and mechanisms of action.
Industry
In the industrial sector, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used in the deposition of dielectric thin films in PECVD systems. These films are essential for advanced device multilevel metal interconnection schemes, enhancing circuit performance.
Mechanism of Action
The mechanism of action of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group in Grignard syntheses, facilitating the formation of various compounds. Additionally, it can participate in the generation of dehydrobenzene, a critical intermediate in organometallic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the iodophenyl group.
Trimethyl(phenylethynyl)silane: Similar but with a phenyl group instead of an iodophenyl group
Uniqueness
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications and research studies .
Properties
CAS No. |
518343-71-0 |
---|---|
Molecular Formula |
C13H17ISi |
Molecular Weight |
328.26 g/mol |
IUPAC Name |
2-(3-ethyl-4-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17ISi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5H2,1-4H3 |
InChI Key |
MDULJNCZJIJQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.